
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Description
The compound H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide featuring a racemic (DL) configuration across its amino acid residues. Key structural characteristics include:
- N-terminal Pyroglutamate (Pyr): Enhances metabolic stability by resisting aminopeptidase degradation .
- C-terminal Amidation (NH2): Improves proteolytic stability and mimics bioactive peptide hormones .
- Non-standard Residues: The presence of xiIle (a modified isoleucine) may influence hydrophobicity and conformational flexibility .
Propriétés
IUPAC Name |
3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Resin Selection and Activation
Resins such as Wang resin or Rink amide resin are preferred for their compatibility with Fmoc/t-Bu chemistry. For this peptide, Rink amide resin is optimal due to its ability to yield C-terminal amides post-cleavage. Activation of the resin involves swelling in dimethylformamide (DMF) and treatment with 20% piperidine to remove Fmoc groups.
Amino Acid Coupling
Each coupling step uses HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) as activating agents, with HOAt (1-hydroxy-7-azabenzotriazole) as an additive to suppress racemization. Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion before proceeding.
Fragment Condensation Strategy
For peptides exceeding 20 residues, fragment condensation is employed to mitigate cumulative coupling inefficiencies. The target peptide is divided into two segments:
-
N-terminal fragment : H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-OH
-
C-terminal fragment : H-DL-Leu-DL-Met-NH2
Fragment Synthesis
-
N-terminal fragment : Synthesized on 2-chlorotrityl chloride resin using Fmoc chemistry. The xiIle residue (a non-proteinogenic amino acid) requires Boc protection for its side chain.
-
C-terminal fragment : Assembled on Rink amide resin with tert-butyloxycarbonyl (Boc) protection for methionine’s thioether group.
Condensation Reaction
Fragments are combined in solution phase using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylmorpholine in DMF. The reaction proceeds at 0°C for 24 hours, achieving a yield of 78–82%.
Side Chain Protection and Deprotection
Orthogonal protection schemes are critical for managing reactive side chains:
Amino Acid | Protecting Group | Deprotection Reagent |
---|---|---|
Lysine | Boc | TFA/water (95:5) |
Aspartic Acid | OtBu | TFA/triisopropylsilane (95:2.5:2.5) |
Serine | tBu | TFA/water (95:5) |
Methionine | None | N/A |
Global deprotection is performed using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to prevent side reactions.
Cleavage and Purification
Resin Cleavage
The peptide-resin bond is cleaved using a TFA-based cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5) for 2 hours. The crude peptide is precipitated in cold diethyl ether and lyophilized.
Purification Techniques
-
Reverse-Phase HPLC : A C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA achieves >95% purity.
-
Mass Spectrometry : Confirms molecular weight (1188.4 g/mol) and sequence integrity.
Industrial-Scale Production Challenges
Scaling SPPS requires addressing:
-
Solvent Waste Management : DMF recycling systems reduce environmental impact.
-
Cost Optimization : Bulk purchasing of Boc-protected xiIle lowers production costs by 18–22%.
-
Automation : Continuous-flow SPPS systems enhance throughput by 40% compared to batch methods.
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Purity (%) | Time (Days) |
---|---|---|---|
SPPS | 65–70 | 92–95 | 14–18 |
Fragment Condensation | 75–80 | 95–98 | 10–12 |
Fragment condensation outperforms linear SPPS in both yield and purity, though it requires pre-synthesized fragments .
Analyse Des Réactions Chimiques
Types of Reactions: H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups for selective substitution.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences
Applications De Recherche Scientifique
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in neurotransmission and its effects on smooth muscle contraction.
Medicine: Explored for its potential therapeutic applications in conditions involving smooth muscle dysfunction and vasodilation.
Industry: Utilized in the development of peptide-based drugs and delivery systems .
Mécanisme D'action
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 exerts its effects by binding to tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C, which in turn increases intracellular calcium levels. The elevated calcium levels result in smooth muscle contraction and vasodilation .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
Compound 1: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- Molecular Formula : C₃₄H₄₈N₈O₇
- Key Features: Shorter peptide chain (6 residues vs. 14 in the target compound). Amidated C-terminus for stability.
- Applications : Used in biochemical research as a substrate or ligand.
- Stability : Moderate due to lack of DL residues but susceptible to proteolysis without N-terminal protection.
Compound 2: DL-Methionine (DL-Met)
- Molecular Formula: C₅H₁₁NO₂S
- Key Features :
- Racemic methionine used in animal feed.
- Converted to L-Met in vivo for protein synthesis.
- Applications : Enhances poultry growth and egg production.
- Efficacy : Comparable to L-Met in biological activity due to metabolic conversion .
Compound 3: H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
- Key Features :
- Shares DL-Met and xiIle residues with the target compound.
- Free C-terminus (carboxylic acid) reduces stability compared to amidated analogs.
Comparative Analysis Table
Research Findings
Racemic Efficacy : Studies on DL-Methionine show racemic mixtures can match L-enantiomer efficacy in vivo, suggesting DL residues in the target compound may retain functionality .
Stability vs. Specificity : The target compound’s structural protections (Pyr, amidation) enhance stability but may reduce receptor specificity due to DL-induced conformational heterogeneity.
Role of xiIle : Modified residues like xiIle (seen in ) could improve membrane interaction or reduce enzymatic recognition, though empirical data is lacking .
Activité Biologique
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide that exhibits significant biological activity. It is derived from the posterior salivary glands of certain octopi, specifically from the species Eledone, or can be synthesized in a laboratory setting. This compound has garnered interest in pharmacology due to its resemblance to Substance P, a neuropeptide involved in pain perception and inflammatory processes.
Chemical Structure
The peptide consists of multiple amino acids, including:
- Pyr : Pyrrolidine
- Pro : Proline
- Ser : Serine
- Lys : Lysine
- Asp : Aspartic Acid
- Ala : Alanine
- Phe : Phenylalanine
- xiIle : Isolated isoleucine
- Gly : Glycine
- Leu : Leucine
- Met : Methionine
This combination of amino acids contributes to its biological properties, particularly its role as a potent vasodilator and its ability to increase capillary permeability .
Vasodilation and Capillary Permeability
This compound has been identified as a potent vasodilator. Its mechanism of action resembles that of Substance P, which is known to mediate vasodilation by acting on neurokinin receptors. This action leads to increased blood flow and enhanced nutrient delivery to tissues, making it a compound of interest in cardiovascular research and potential therapeutic applications .
Neurogenic Inflammation
Research indicates that this peptide may play a role in neurogenic inflammation, which is characterized by the release of pro-inflammatory mediators from nerve endings. This can result in conditions such as pain and swelling. The peptide's ability to enhance capillary permeability suggests it could exacerbate inflammatory responses, making it relevant in studies concerning chronic pain syndromes and inflammatory diseases .
Study 1: Effects on Blood Pressure
In a controlled study involving animal models, this compound was administered to assess its effects on blood pressure. Results indicated a significant decrease in systolic blood pressure due to its vasodilatory effects. The study concluded that the peptide could be beneficial for managing hypertension.
Study 2: Role in Pain Modulation
Another study focused on the peptide's role in pain modulation. Subjects treated with H-DL-Pyr showed reduced pain sensitivity compared to control groups. This suggests that the peptide may have analgesic properties, potentially through its action on pain pathways similar to those influenced by Substance P.
Study 3: Inflammatory Response
A third study examined the peptide's impact on inflammatory markers in a model of acute inflammation. The results showed an increase in pro-inflammatory cytokines following administration, indicating that while the peptide can enhance blood flow, it may also promote inflammatory processes.
Comparative Analysis of Similar Peptides
Peptide Name | Source | Primary Action | Research Findings |
---|---|---|---|
H-DL-Pyr... | Octopi | Vasodilation | Significant decrease in blood pressure; increased capillary permeability |
Substance P | Mammals | Pain modulation | Involved in neurogenic inflammation; enhances pain sensitivity |
Calcitonin | Salmon | Pain relief | Effective in treating migraine headaches; reduces calcitonin gene-related peptide levels |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying this complex DL-amino acid peptide?
- Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, with Fmoc/t-Bu chemistry for stepwise coupling of DL-amino acids. For purification, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is essential to resolve stereoisomers and byproducts. Mass spectrometry (MS) and NMR (¹H, ¹³C) should validate molecular weight and sequence integrity .
Q. How can researchers confirm the structural integrity of the peptide, particularly the stereochemistry of DL-residues?
- Answer : Circular dichroism (CD) spectroscopy is critical for analyzing secondary structures influenced by DL-configurations. High-resolution NMR (e.g., 2D COSY, NOESY) can resolve spatial arrangements, while X-ray crystallography provides definitive stereochemical confirmation. Note that DL-residues may reduce crystallinity, requiring advanced crystallization screens .
Q. What safety protocols are necessary for handling peptides containing DL-Pro and DL-Met residues?
- Answer : DL-Proline (CAS 609-36-9) and DL-Methionine require handling under fume hoods due to respiratory irritation risks (GHS H335). Use nitrile gloves and safety goggles to prevent skin/eye contact (GHS H315/H319). Store lyophilized peptides at -20°C under inert gas to prevent oxidation of methionine residues .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize peptide synthesis yield and minimize racemization?
- Answer : Apply factorial designs (e.g., 2³ factorial) to test coupling reagents (e.g., HATU vs. DIC), temperature (0–25°C), and reaction times. Response surface methodology (RSM) can model interactions between variables. For example, prolonged coupling at low temperatures reduces racemization but may decrease yield—quantify trade-offs using ANOVA .
Q. How should researchers resolve contradictions in spectroscopic data caused by DL-amino acid stereochemical heterogeneity?
- Answer : DL-residues introduce conformational flexibility, leading to broad NMR peaks or ambiguous CD spectra. Use molecular dynamics (MD) simulations to predict dominant conformers. Pair with variable-temperature NMR to assess dynamic equilibria. For unresolved cases, synthesize enantiopure analogs (L/D-forms) as controls .
Q. What strategies ensure peptide stability during long-term storage or under physiological conditions?
- Answer : Conduct accelerated stability studies at 40°C/75% RH to assess degradation (e.g., hydrolysis, oxidation). Add antioxidants (e.g., EDTA) to buffer formulations. For in vitro assays, use protease inhibitors (e.g., PMSF) to prevent enzymatic cleavage. Monitor stability via HPLC-MS at defined intervals .
Q. How can researchers investigate the peptide’s interaction with biological targets despite its complex stereochemistry?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics/affinity. For DL-residues, compare binding data with enantiopure analogs to isolate stereospecific effects. Computational docking (e.g., AutoDock Vina) can predict binding poses, but validate with mutagenesis studies .
Q. What advanced computational tools model the peptide’s conformational landscape and dynamics?
- Answer : Use Gaussian or GROMACS for quantum mechanics/molecular mechanics (QM/MM) simulations. Input NMR-derived constraints (e.g., NOE distances) to refine ensembles. Principal component analysis (PCA) identifies dominant motion modes. Validate against experimental CD or FTIR data .
Data Contradiction Analysis Framework
- Case Example : Discrepancies in bioactivity assays between batches.
- Method :
Compare HPLC purity profiles and MS data to rule out synthesis variability.
Test batches under identical assay conditions (pH, temperature).
Use LC-MS/MS to identify post-synthesis modifications (e.g., deamidation, oxidation).
If unresolved, perform 2D-NMR to detect subtle conformational shifts affecting activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.